N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine
Overview
Description
N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions One common method includes the condensation of 2,4-dimethylaniline with 4-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with anthranilic acid under acidic conditions to yield the quinazoline core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under hydrogenation conditions.
Reduction: The quinazoline ring can be reduced to a tetrahydroquinazoline derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: 2-(4-aminophenyl)-N-(2,4-dimethylphenyl)quinazolin-4-amine.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific molecular pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-2-phenylquinazolin-4-amine: Lacks the nitro group, which may affect its biological activity.
N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)quinazolin-4-amine: Contains a methoxy group instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine is unique due to the presence of both the nitro and dimethylphenyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its potential as a therapeutic agent or as a precursor for further chemical modifications.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-14-7-12-19(15(2)13-14)23-22-18-5-3-4-6-20(18)24-21(25-22)16-8-10-17(11-9-16)26(27)28/h3-13H,1-2H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYVDSFVKHOGHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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